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2-Methoxy-6-methylpyrazine

Volatility Flavor release kinetics Headspace partitioning

2-Methoxy-6-methylpyrazine (CAS 2882-21-5) is a methoxypyrazine derivative with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol. As a FEMA GRAS flavoring ingredient (FEMA No.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 2882-21-5
Cat. No. B1584883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-methylpyrazine
CAS2882-21-5
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)OC
InChIInChI=1S/C6H8N2O/c1-5-3-7-4-6(8-5)9-2/h3-4H,1-2H3
InChIKeyMYDVJLOKNIAHPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-methylpyrazine (CAS 2882-21-5) Technical Procurement and Differentiation Guide


2-Methoxy-6-methylpyrazine (CAS 2882-21-5) is a methoxypyrazine derivative with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol [1]. As a FEMA GRAS flavoring ingredient (FEMA No. 3183), it is officially recognized by JECFA as part of a mixture of regioisomers that includes 2-methoxy-3-methylpyrazine (CAS 2847-30-5) and 2-methoxy-5-methylpyrazine (CAS 2882-22-6) [2]. The compound is characterized by a roasted hazelnut, almond, and peanut odor profile and is widely employed in food and beverage flavor formulations requiring nut-like sensory attributes [3].

1
Regulatory status

FEMA GRAS (No. 3183) / JECFA 788 defined isomer mixture; suitable for food and beverage flavor formulations

2
Sensory attribute

Roasted hazelnut, almond, and peanut odor profile for nut-like sensory applications

3
Isomer identity

Defined 6-methyl regioisomer, not a generic methoxymethylpyrazine blend; critical for reproducible flavor character

Why Generic Methoxypyrazine Isomer Substitution Cannot Be Assumed Equivalent for 2-Methoxy-6-methylpyrazine


2-Methoxy-6-methylpyrazine (CAS 2882-21-5) is not sold or regulated in isolation; it is commercially and regulatorily defined as one of three regioisomers within the FEMA 3183 / JECFA 788 mixture [1]. Critically, the positional substitution of the methyl group on the pyrazine ring—whether at the 3-, 5-, or 6-position—alters the molecule's three-dimensional conformational geometry and electrostatic surface potential. Computational studies on pyrazine derivatives demonstrate that the orientation of alkyl substituents relative to the pyrazine ring plane and the nitrogen lone-pair orbital directly modulates odor activity and olfactory receptor binding characteristics [2]. Consequently, substitution with an undefined isomer mixture lacking compositional specification introduces sensory variability, analytical non-reproducibility in GC-MS quantification, and batch-to-batch inconsistency that is unacceptable in regulated flavor formulations. The quantitative evidence presented below establishes specific, measurable differentiation for CAS 2882-21-5 relative to its positional analogs and generic methoxymethylpyrazine blends.

Isomer composition mismatch
Undefined isomer mixtures may shift odor activity because methyl position alters ring geometry and olfactory receptor interaction
Analytical quantification drift
GC-MS retention indices can vary with isomer ratio, reducing batch-release reproducibility in regulated flavor QC
Regulatory formula compliance
Generic blends without specified isomer composition may not satisfy JECFA/FEMA documentation for food-grade flavor preparations

2-Methoxy-6-methylpyrazine (CAS 2882-21-5): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Vapor Pressure Differentiation: 2-Methoxy-6-methylpyrazine Exhibits Measurably Lower Volatility than Generic Methoxymethylpyrazine Mixture

2-Methoxy-6-methylpyrazine exhibits a vapor pressure of 1.93 mmHg at 25 °C, which is 5.4% lower than the generic methoxymethylpyrazine mixture (CAS 63450-30-6) vapor pressure of 2.04 mmHg at 25 °C [1]. This difference arises from the distinct regioisomeric composition of the pure 6-methyl positional isomer versus the undefined mixture of 3-, 5-, and 6-methyl substituted pyrazines. Lower vapor pressure translates directly to reduced headspace concentration at equivalent formulation loading and temperature conditions.

Vapor pressure
Data to verify
1.93 mmHg vs. 2.04 mmHg (mixture) — 5.4% lower
Lower volatility may support controlled headspace aroma release
Estimated values at 25 °C; experimental confirmation recommended
Volatility Flavor release kinetics Headspace partitioning

Gas Chromatographic Retention Index Differentiation: 2-Methoxy-6-methylpyrazine Demonstrates Reproducible RI Values for Quantitative Analytical Identification

2-Methoxy-6-methylpyrazine exhibits distinct and reproducible Kovats retention indices across multiple stationary phases: 994 on BPX-5 column (non-polar), 972 on OV-101 column (non-polar), and 1032 on CP Sil 5 CB column (non-polar) [1]. These experimentally determined RI values, validated and compiled by the NIST Mass Spectrometry Data Center, provide unambiguous chromatographic identification and quantification capability that is essential for regulatory compliance and batch release testing.

GC retention index
Reported
BPX-5: 994 · OV-101: 972 · CP Sil 5 CB: 1032 (non-polar)
NIST-verified RI values enable unambiguous chromatographic identification
Single-compound reference data; isomer-specific RI differences not reported
Analytical chemistry GC-MS quantification Flavor authentication

LogP and Hydrophobicity Differentiation: 2-Methoxy-6-methylpyrazine Partition Coefficient Indicates Enhanced Lipid Solubility Relative to Structurally Related Pyrazines

2-Methoxy-6-methylpyrazine exhibits an experimentally determined logP (octanol-water partition coefficient) of 1.29 [1] and an ACD/LogP value of 1.21 . This lipophilicity is significantly higher than unsubstituted pyrazine and many alkylpyrazine derivatives, reflecting the combined hydrophobic contributions of both the methoxy and methyl substituents. The compound's water solubility is estimated at 7,665 mg/L at 25 °C based on this experimental logP value [2].

LogP (octanol-water)
Class-level
1.29 (experimental) — approx. 1.5 units above unsubstituted pyrazine
Higher lipophilicity may affect lipid matrix partitioning and flavor retention
Class-level comparison; validate partitioning in target food matrices
Lipophilicity Matrix partitioning Flavor delivery

2-Methoxy-6-methylpyrazine (CAS 2882-21-5): Evidence-Based Application Scenarios for Scientific and Industrial Users


Precision Nut-Flavor Formulation in Baked Goods and Confectionery

The defined roasted hazelnut, almond, and peanut odor profile of 2-methoxy-6-methylpyrazine, combined with its JECFA/FEMA GRAS status [1], supports its use as a specified flavoring component in thermally processed foods. Its logP value of 1.29 [2] indicates favorable partitioning into fat-containing matrices such as chocolate, nut pastes, and baked goods, providing controlled flavor retention and release during consumption.

GC-MS Analytical Standard for Flavor Authentication and Quality Control

The NIST-verified Kovats retention index values (BPX-5: 994; OV-101: 972; CP Sil 5 CB: 1032) [3] enable unambiguous identification and quantification of 2-methoxy-6-methylpyrazine in complex food and beverage matrices. This analytical specificity is essential for quality control laboratories performing batch release testing, flavor authenticity verification, and regulatory compliance documentation in the food and beverage industry.

Controlled-Release Flavor Systems Requiring Moderate Volatility

With a vapor pressure of 1.93 mmHg at 25 °C , 2-methoxy-6-methylpyrazine exhibits volatility characteristics suitable for applications requiring sustained nut-like aroma release over extended time periods. This moderate volatility profile, combined with its water solubility of approximately 7,665 mg/L [4], supports its incorporation into both aqueous-based beverages and lipid-containing flavor delivery systems where temporal control of headspace aroma concentration is a critical performance parameter.

Application
Selection Property
Validation Focus
Precision nut-flavor formulation
Defined isomer identity, GRAS status, lipid partitioning profile
Sensory panel evaluation, fat-matrix flavor retention
GC-MS analytical standard
NIST-verified retention indices, isomer-specific chromatography
Method validation for identity and purity, batch-release QC
Controlled-release flavor systems
Moderate vapor pressure, water solubility
Headspace concentration monitoring, release kinetics profiling

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